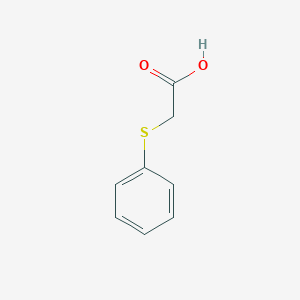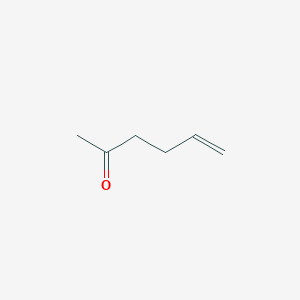
2,2,2-Trideuterio-1-phenylethanol
Descripción general
Descripción
2,2,2-Trideuterio-1-phenylethanol is a chemical compound with the molecular formula C8H10O . It is a derivative of 1-phenylethanol where three hydrogen atoms are replaced by deuterium .
Synthesis Analysis
The synthesis of 2,2,2-Trideuterio-1-phenylethanol has been reported in the literature . The reduction of methyl (S)-(+)-mandelate produces the expected 2-phenylethanol and the unexpected optically pure 1-phenylethanol by a stereospecific oxygen atom metathesis . This occurs through a styrene oxide intermediate, whose concentration varies with solvent polarity .Molecular Structure Analysis
The molecular structure of 2,2,2-Trideuterio-1-phenylethanol consists of a phenyl group attached to an ethanol group where the hydrogen atoms of the ethanol group are replaced by deuterium .Physical And Chemical Properties Analysis
2,2,2-Trideuterio-1-phenylethanol has a molecular weight of 125.18300 g/mol . It has a density of 1.048 g/mL at 25ºC and a boiling point of 204ºC at 745 mm Hg . The melting point is reported to be 19-20ºC .Aplicaciones Científicas De Investigación
Stereospecific Oxygen Rearrangement
In the field of organic chemistry, 2,2,2-Trideuterio-1-phenylethanol has been used in the study of stereospecific oxygen rearrangements. Specifically, it has been used in the reduction of optically pure methyl mandelate to phenylethanol isomers . This process involves a stereospecific oxygen atom metathesis, which occurs through a styrene oxide intermediate .
Enzymatic Reactions
2,2,2-Trideuterio-1-phenylethanol has been used in the study of stereoselective enzymatic reactions . The synthesis of the enantiomerically pure substrate ®-2-phenylethanol-1,1,2-d3(PhC*HDCD2OH) required 2,2,2-Trideuterio-1-phenylethanol .
Synthesis of Various Compounds
2,2,2-Trideuterio-1-phenylethanol is used in the synthesis of various compounds. For example, it is used in the synthesis of 2-phenylethanol, 2-Amino-1-phenylethanol, ®- (−)-2-Chloro-1-phenylethanol, 2- (isopropylamino)-1-phenylethanol, 2-CYCLOHEXYLAMINO-1-PHENYLETHANOL, 2- (DIETHYLAMINO)-1-PHENYLETHANOL, 2- (DODECYLTHIO)-1-PHENYLETHANOL, 1-Phenylethanol-2-13C, 2-anilino-1-phenylethanol hydrochloride, 1- (2-aminophenyl)-1-phenylethanol, 1- (4-METHOXYPHENYL)-2-PHENYLETHANOL, 2- (2-Iminothiazolidin-3-yl)-1-phenylethanol, 2- (2-METHYL-1-PIPERIDINYL)-1-PHENYLETHANOL, 2- (1H-IMIDAZOL-1-YL)-1-PHENYLETHANOL, 2- (1-METHYL-1H-IMIDAZOL-2-YL)-1-PHENYLETHANOL, 1- (1-benzofuran-2-yl)-2- (tert-butylamino)-1-phenylethanol hydrochloride, 2- (3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PHENYLETHANOL .
Medical Research
Potential Drug Candidate
2,2,2-Trideuterio-1-phenylethanol has been considered as a potential drug candidate for the treatment of neurological disorders. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
Mecanismo De Acción
Target of Action
2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol It has been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a crucial role in nerve signal transmission.
Mode of Action
It’s known that the compound undergoes a stereospecific oxygen rearrangement in certain reactions . This suggests that it may interact with its targets in a stereospecific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
Pharmacokinetics
Its physical properties such as density (1048 g/mL at 25ºC), boiling point (204ºC at 745 mm Hg), and melting point (19-20ºC) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
It’s known that the compound has antimicrobial activity against selected phytopathogenic fungi . This suggests that it may have a role in disrupting the growth or function of these organisms.
Propiedades
IUPAC Name |
2,2,2-trideuterio-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575820 | |
| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17537-32-5 | |
| Record name | α-(Methyl-d3)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17537-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






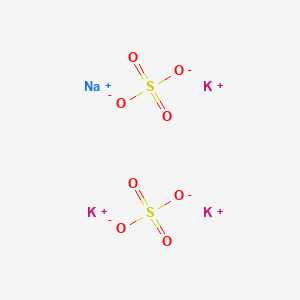
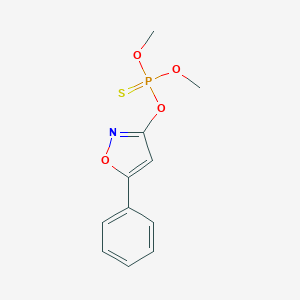
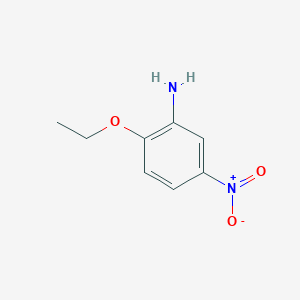
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
